An In-Depth Technical Guide to the Crystal Structure Analysis of 5-(3-Bromophenyl)pyridin-2-amine
An In-Depth Technical Guide to the Crystal Structure Analysis of 5-(3-Bromophenyl)pyridin-2-amine
Abstract
This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction (SC-XRD) analysis of 5-(3-Bromophenyl)pyridin-2-amine, a molecule of interest in medicinal chemistry and materials science. While a public crystal structure for this specific compound is not available at the time of this writing, we will utilize the crystallographic data of the closely related isomer, 4-(3-bromophenyl)pyrimidin-2-amine, as a practical and illustrative case study. This guide is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but the rationale behind the experimental and analytical choices that ensure scientific integrity and generate trustworthy results. We will navigate the entire workflow from synthesis and crystallization to data acquisition, structure solution, and an in-depth analysis of intermolecular interactions that govern the supramolecular architecture.
Introduction: The Significance of Crystalline Architecture
In the realm of drug development and materials science, the three-dimensional arrangement of molecules in a solid state is of paramount importance. The crystal structure dictates a multitude of physicochemical properties, including solubility, stability, bioavailability, and mechanical strength. For active pharmaceutical ingredients (APIs), an understanding of the crystal packing and intermolecular interactions is not merely academic; it is a critical component of intellectual property and regulatory approval. 5-(3-Bromophenyl)pyridin-2-amine, with its potential for diverse intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking, presents an excellent subject for detailed crystallographic study.
This guide will provide the foundational knowledge and practical steps to undertake such an analysis. By using 4-(3-bromophenyl)pyrimidin-2-amine (CCDC No. 2081364) as our case study, we can explore the nuances of the analytical process with real-world data.[1]
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthetic Pathway
The synthesis of 5-(3-Bromophenyl)pyridin-2-amine and its analogs typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This versatile reaction allows for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.
Protocol: Suzuki-Miyaura Cross-Coupling
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Reactants: Combine 5-bromo-2-aminopyridine (1.0 eq.), 3-bromophenylboronic acid (1.1 eq.), and a suitable palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
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Base and Solvent: Add a base, typically an aqueous solution of potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.), and a solvent system like a mixture of 1,4-dioxane and water.
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Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) to prevent the oxidation of the palladium catalyst.
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Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, cool the reaction, perform an aqueous work-up to remove inorganic salts, and extract the product with an organic solvent. Purify the crude product by column chromatography on silica gel to yield the desired 5-(3-Bromophenyl)pyridin-2-amine.
dot graph TD { A[5-bromo-2-aminopyridine + 3-bromophenylboronic acid] -->|Pd(PPh3)4, K2CO3, Dioxane/H2O, Reflux| B(5-(3-Bromophenyl)pyridin-2-amine); }
Synthetic Pathway for 5-(3-Bromophenyl)pyridin-2-amine.
The Art of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to grow a crystal with well-defined faces and a size typically between 0.1 and 0.3 mm in all dimensions.[2]
Common Crystallization Techniques:
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Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.
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Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
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Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
For our case study compound, 4-(3-bromophenyl)pyrimidin-2-amine, single crystals of diffraction quality were obtained by the slow evaporation of an acetone solution over several days.[1]
Single-Crystal X-ray Diffraction: Illuminating the Molecular World
Single-crystal X-ray diffraction (SC-XRD) is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[2][3] The fundamental principle lies in the diffraction of an X-ray beam by the electron clouds of the atoms in the crystal lattice.
dot graph TD { subgraph "X-ray Diffractometer" A[X-ray Source] --> B(Monochromator); B --> C(Collimator); C --> D{Sample Crystal}; D --> E[Detector]; end E --> F(Diffraction Pattern); F --> G{Structure Solution & Refinement}; G --> H[Final Crystal Structure]; }
Workflow of a Single-Crystal X-ray Diffraction Experiment.
Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam. Modern diffractometers use a sensitive detector to collect the diffraction pattern as the crystal is rotated. For the case study of 4-(3-bromophenyl)pyrimidin-2-amine, data was collected at 293 K using Mo Kα radiation (λ = 0.71073 Å).[1]
Structure Solution and Refinement
The collected diffraction data (a series of reflection intensities) is then processed to determine the unit cell dimensions and the space group of the crystal. The initial atomic positions are determined using direct methods or Patterson methods, creating a preliminary model of the structure. This model is then refined against the experimental data, a process that iteratively adjusts the atomic coordinates and displacement parameters to minimize the difference between the observed and calculated diffraction intensities.
Crystal Structure of 4-(3-bromophenyl)pyrimidin-2-amine: A Case Study
The crystal structure of 4-(3-bromophenyl)pyrimidin-2-amine provides a valuable template for understanding the potential solid-state behavior of 5-(3-Bromophenyl)pyridin-2-amine.
| Parameter | Value |
| Chemical Formula | C₁₀H₈BrN₃ |
| Formula Weight | 250.10 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.214(3) |
| b (Å) | 12.735(6) |
| c (Å) | 21.305(9) |
| V (ų) | 1957.3(15) |
| Z | 8 |
| T (K) | 293 |
| Rgt(F) | 0.0353 |
| wRref(F²) | 0.0808 |
| Table 1: Crystallographic Data for 4-(3-bromophenyl)pyrimidin-2-amine.[1] |
Analysis of Intermolecular Interactions: The Supramolecular Synthon Approach
The crystal packing of a molecule is governed by a complex interplay of intermolecular interactions.[4][5][6][7] Understanding these interactions is key to crystal engineering, which aims to design solids with desired properties.
Hydrogen Bonding
In the crystal structure of 4-(3-bromophenyl)pyrimidin-2-amine, the primary intermolecular interaction is hydrogen bonding. The amine group (-NH₂) acts as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring serve as acceptors. Specifically, N-H···N hydrogen bonds link the molecules into a sheet-like structure.[1] This is a classic example of a supramolecular synthon, a robust and predictable pattern of intermolecular interactions.
Halogen Bonding
The bromine atom on the phenyl ring is a potential halogen bond donor. While not explicitly reported as the dominant interaction in the case study, in other structures, a bromine atom can interact with a Lewis basic site (like a nitrogen or oxygen atom) on an adjacent molecule. This directional interaction is increasingly recognized as a powerful tool in crystal engineering.
π-π Stacking
The aromatic phenyl and pyrimidine rings can participate in π-π stacking interactions. In the case study, weak π-π interactions are observed between the benzene rings of adjacent molecules, further stabilizing the crystal structure.[1]
Hirshfeld Surface Analysis
A powerful tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis. This method maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts between neighboring molecules. The surface can be colored to represent different properties, such as the distance to the nearest nucleus inside or outside the surface (d_i and d_e), providing a detailed picture of the interaction landscape. A 2D fingerprint plot derived from the Hirshfeld surface can quantify the percentage contribution of different types of interactions to the overall crystal packing.
dot graph [rankdir=LR]; node [shape=box, style=rounded]; A [label="Crystal Structure (CIF)"]; B [label="Hirshfeld Surface Calculation"]; C [label="d_norm Surface Visualization"]; D [label="2D Fingerprint Plot"]; E [label="Quantification of Intermolecular Contacts"]; A -> B; B -> C; B -> D; D -> E;
Workflow for Hirshfeld Surface Analysis.
Conclusion and Future Outlook
This guide has outlined a comprehensive methodology for the crystal structure analysis of 5-(3-Bromophenyl)pyridin-2-amine, using the closely related 4-(3-bromophenyl)pyrimidin-2-amine as a detailed case study. The process, from synthesis and crystallization to advanced analysis of intermolecular interactions, provides the necessary framework for researchers to elucidate the solid-state properties of this and other molecules of interest.
The true power of this analysis lies in its predictive capabilities. By understanding the supramolecular synthons and the hierarchy of intermolecular interactions, scientists can engage in rational crystal engineering to design novel solid forms with tailored properties. For pharmaceutical applications, this could mean creating polymorphs with enhanced solubility or stability, ultimately leading to more effective and reliable medicines. The principles and techniques detailed herein are foundational to this exciting and impactful field of study.
References
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Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (2019). Crystals, 9(9), 454. Available at: [Link]
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Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). International Journal of Organic Chemistry, 13, 57-85. Available at: [Link]
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Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. Available at: [Link]
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Single-crystal X-ray Diffraction. (2007). Carleton College. Available at: [Link]
- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.
- Aakeröy, C. B., & Seddon, K. R. (1993). The hydrogen bond and crystal engineering. Chemical Society Reviews, 22(6), 397-407.
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Khan, A., Usman, R., Khan, A., Refat, M. S., Alosaimi, A. M., Bakare, S. B., & Alghamdi, M. T. (2021). The crystal structure of 4-(3-bromophenyl)pyrimidin-2-amine, C10H8BrN3. Zeitschrift für Kristallographie-New Crystal Structures, 236(5), 975-977. Available at: [Link]
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